Benzo[a]pyrene is primarily found in coal tar and is produced during incomplete combustion of organic materials. The tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is formed through metabolic processes involving the oxidation of benzo[a]pyrene. This compound is classified as a carcinogen due to its ability to form DNA adducts that can lead to mutations and cancer development in humans and animals .
The synthesis of (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol typically involves several steps:
Key parameters during synthesis include temperature control and reaction time to ensure selective hydroxylation without overoxidation or degradation of the compound .
The molecular structure of (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol can be described as follows:
X-ray crystallography has been employed to elucidate the three-dimensional arrangement of atoms within the molecule. The hydroxyl groups are oriented equatorially relative to the tetrahydrobenzene ring .
(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol participates in several chemical reactions:
These reactions are essential for understanding both the toxicological effects and the metabolic pathways involved in benzo[a]pyrene exposure .
The mechanism of action for (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol primarily involves:
The presence of specific polymorphisms in genes encoding for metabolizing enzymes can influence individual susceptibility to the carcinogenic effects of this compound .
The physical and chemical properties of (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used for characterization and confirmation of structure .
(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol has several scientific applications:
Research continues into its role in human health and environmental science due to its significant implications in carcinogenesis .
The compound (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol represents a stereochemically defined polycyclic aromatic hydrocarbon (PAH) metabolite. Its IUPAC name explicitly denotes the relative configuration at all four chiral centers (C7, C8, C9, C10) within the saturated bay region of the tetracyclic system. The stereochemical descriptor "rel" indicates that the compound is typically supplied as a racemic mixture unless explicitly resolved [1] [4]. This configuration arises from the trans hydrolysis of the corresponding benzo[a]pyrene diol epoxide (BPDE), where the hydroxyl groups at C7 and C8 adopt a trans diaxial conformation relative to the epoxide ring, while C9 and C10 hydroxyls result from epoxide ring opening [6] [7]. Alternative nomenclature includes designations like "Tetrol I-1" or "(+)-trans-BPT" in biochemical literature, reflecting its metabolic origin and stereospecific formation [1] [5].
This tetrol possesses a molecular formula of C₂₀H₁₆O₄ and a molecular weight of 320.34 g/mol [1] [4] [5]. X-ray crystallographic analyses reveal that the saturated bay region adopts a quasi-planar conformation with slight puckering to relieve steric strain. The hydroxyl groups at C7, C8, C9, and C10 form an extensive hydrogen-bonding network, significantly influencing its solvation behavior and macromolecular interactions. The aromatic rings retain typical bond lengths (1.38–1.42 Å for C-C bonds) and angles (~120°), while the saturated ring exhibits bond lengths characteristic of single C-C bonds (1.52–1.55 Å) [4]. The compound's SMILES notation (OC1CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C21)C=C5) captures its connectivity, showing the fusion of the saturated ring to the aromatic system [2]. Its InChIKey (not fully provided in sources) would uniquely encode this stereoisomer's spatial arrangement.
The presence of four hydroxyl groups confers moderate polarity (topological polar surface area = 80.9 Ų) but limited aqueous solubility due to the dominant hydrophobic benzo[a]pyrene skeleton [3] [5]. Experimental solubility data indicates dissolution in DMSO (250 mg/mL) but poor solubility in water or alcohols [2]. The tetrol exhibits sensitivity to oxidation, particularly under alkaline conditions or light exposure, necessitating storage at -20°C under inert atmosphere [4]. Its reactivity includes:
Table 1: Key Physicochemical Parameters
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₀H₁₆O₄ | - |
Molecular Weight | 320.34 g/mol | - |
Topological Polar Surface Area | 80.9 Ų | Calculated |
Solubility in DMSO | 250 mg/mL (917.95 mM) | 25°C [2] |
Storage Stability | -20°C, desiccated | Long-term [4] |
The biological activity and chemical behavior of benzo[a]pyrene tetrols are profoundly influenced by their stereochemistry. The (7R,8S,9S,10S) isomer (often termed trans-anti or 10S-BPT) differs critically from other stereoisomers like (7R,8S,9R,10R) (cis-syn or 10R-BPT) in both metabolic origin and reactivity [3] [5] [7]:
Metabolic Origin: The (7R,8S,9S,10S)-tetrol derives specifically from hydrolysis of the highly carcinogenic (+)-(7R,8S,9S,10R)-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE-2) bay-region diol epoxide. In contrast, the (7R,8S,9R,10R) isomer originates from the reverse diol epoxide pathway [7].
Mutagenic Potential: Biochemical studies demonstrate that DNA adducts formed by the 10S-BPT precursor exhibit 40-50% higher mutagenicity in mammalian cells than those from the 10R isomer. The 10S adducts uniquely induce non-targeted mutations (e.g., G→T transversions) at sites distal to the adducted guanine [6].
Human Biomarker Significance: Chiral resolution of human urinary tetrols reveals that the 10S-BPT enantiomer accounts for 68±6% of total BaP-tetraols in smokers and 64±6% in non-smokers, confirming the dominance of the bay-region diol epoxide pathway in human BaP metabolism [7].
Table 2: Stereochemical Influence on Biological Relevance
Isomer | Precursor Diol Epoxide | % Total Urinary BaP-tetraols (Smokers) | Relative Mutagenicity |
---|---|---|---|
(7R,8S,9S,10S)-tetrol (10S) | (+)-(7R,8S,9S,10R)-BPDE (bay-region) | 68±6% | High (G→T dominant) |
(7S,8R,9R,10S)-tetrol | (-)-(7S,8R,9R,10S)-BPDE | Not quantified separately | Low |
(7R,8S,9R,10R)-tetrol (10R) | (+)-(9S,10R)-diol-(7R,8S)-epoxide | 32±6% | Moderate |
(7S,8R,9S,10R)-tetrol | (-)-(9R,10S)-diol-(7S,8R)-epoxide | Not quantified separately | Low |
The divergent biological impacts stem from differential DNA adduct conformations: 10S-BPT-derived adducts intercalate with minor groove displacement, causing significant helix distortion that evades DNA repair. Conversely, 10R-BPT adducts adopt base-stacked conformations with less pronounced mutagenic consequences [6]. This stereospecificity underpins the compound's significance as a biomarker for assessing carcinogenic BaP exposure and metabolic activation in humans [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0